5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine
Description
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is a pyrazine derivative featuring a pyrazin-2-amine core substituted with methyl groups at positions 5 and 6 and a methylsulfanyl (methylthio) group at position 3. Pyrazin-2-amine derivatives are widely studied for their diverse biological activities, including antimalarial, antiviral, and enzyme inhibitory properties .
Properties
CAS No. |
87444-27-7 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
5,6-dimethyl-3-methylsulfanylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3,(H2,8,9) |
InChI Key |
RYLXDDFGYUPUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)SC)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- 3-Bromo-5,6-dimethyl-pyrazin-2-amine is a common precursor, which can be further functionalized to introduce the methylsulfanyl group at the 3-position. This compound has been characterized with CAS Number 6294-69-5 and serves as a key intermediate in pyrazine derivative synthesis.
Thiolation to Introduce the Methylsulfanyl Group
The methylsulfanyl group at the 3-position can be introduced via nucleophilic substitution of the 3-bromo substituent by a methylthiolate ion (CH3S^-). This reaction typically involves:
- Reacting 3-bromo-5,6-dimethyl-pyrazin-2-amine with sodium methylthiolate or a similar methylthiolating agent.
- Conducting the reaction in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Controlling the temperature to optimize yield and minimize side reactions.
Alternative Synthetic Routes
- Some patents describe processes for preparing related pyrazine derivatives involving amination and sulfanyl group introduction under mild conditions using carbodiimide coupling agents and sulfonamide derivatives.
- These methods often involve multi-step reactions including:
- Formation of intermediate acetamides or ester derivatives.
- Coupling with methylsulfonyl or methylsulfanyl reagents.
- Purification steps involving solvent extraction, crystallization, and filtration.
Purification and Crystallization
- Purification of the final compound is typically achieved by recrystallization from hydrocarbon solvents such as n-heptane.
- Crystallization conditions (temperature, solvent mixture ratios) are optimized to obtain pure crystalline forms.
- Filtration and drying steps follow to isolate the compound in solid form.
Reaction Conditions and Parameters
In-Depth Research Findings and Analysis
- The nucleophilic substitution approach for introducing the methylsulfanyl group is well-established for halogenated pyrazine derivatives, providing good regioselectivity and yield.
- The presence of methyl groups at positions 5 and 6 of the pyrazine ring influences the electronic environment, facilitating selective substitution at the 3-position.
- Use of carbodiimide coupling agents and sulfonamide derivatives in related pyrazine derivatives suggests potential alternative synthetic routes involving amide bond formation and subsequent functionalization.
- Crystallization conditions significantly affect the purity and polymorphic form of the final compound, impacting its physicochemical properties and potential applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 3-Bromo-5,6-dimethyl-pyrazin-2-amine + sodium methylthiolate | Thiolation | High regioselectivity, straightforward | Requires handling of thiolate reagents |
| Carbodiimide-mediated coupling | Carbodiimide, methylsulfonamide, amines | Coupling and amination | Mild conditions, versatile | Multi-step, requires purification |
| Recrystallization purification | Hydrocarbon solvents (n-heptane) | Crystallization | High purity, controlled polymorphs | Solvent selection critical |
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrazin-2-amine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Comparison of Pyrazin-2-amine Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- Methylsulfanyl (S–CH₃) : Found in the target compound and Cangrelor (an antiplatelet agent) , this group may enhance lipophilicity and resistance to oxidative metabolism.
- Sulfonyl (SO₂–) : Present in antimalarial compounds (e.g., ), sulfonyl groups improve solubility and hydrogen-bonding capacity but may reduce membrane permeability.
- Chloro (Cl) : Electron-withdrawing groups like chlorine (e.g., ) can increase reactivity and binding affinity to hydrophobic enzyme pockets.
Antimalarial derivatives (e.g., ) often incorporate bulky substituents (e.g., piperidinyl or trifluoromethyl groups) to enhance parasite selectivity.
Synthetic Strategies :
- Methylsulfanyl groups are introduced via thiolation reactions, while sulfonyl groups require oxidation or direct sulfonylation .
- Piperidinyl and pyrrolidinyl substituents are added through nucleophilic substitution or reductive amination .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is a heterocyclic organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with two methyl groups and a methylthio group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 170.25 g/mol. The structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| Chemical Structure | Pyrazine ring with methyl and thio groups |
Antimicrobial Properties
Research indicates that 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine exhibits notable antimicrobial activity. This property suggests potential applications in the development of pesticides or fungicides. The compound's effectiveness against various microbial strains can be attributed to its unique structural features, which may enhance its interaction with biological membranes or microbial enzymes.
Therapeutic Applications
The compound's biological activity extends beyond antimicrobial effects. Preliminary studies suggest potential implications in medicinal chemistry, particularly in the design of new drugs targeting specific diseases. The presence of the methylthio group may enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties.
Synthesis and Interaction Studies
Several methods have been developed for synthesizing 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine. Understanding its pharmacodynamics and pharmacokinetics is crucial for evaluating its therapeutic potential. Interaction studies are essential to elucidate how this compound interacts at the molecular level with various biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine differs from structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-methylpyrazine | Lacks methylthio group; simpler structure | |
| 5-Methylpyrazine | Fewer substituents; different biological activity | |
| 2-Methylthio-pyrazine | Similar thio group but lacks additional methyl groups |
Q & A
Q. Q1. What are the primary synthetic routes for 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine, and how do reaction conditions influence yield?
Answer: The synthesis of pyrazine derivatives like this compound typically involves multi-step reactions. A common approach is the formation of the pyrazine core via cyclization, followed by methylsulfanyl and amino group substitutions. For example, sulfonation reactions using concentrated sulfuric acid and electrophilic substitution with methylthiol groups (as seen in analogous pyrazole derivatives) are viable pathways . Yield optimization requires precise control of temperature (e.g., 80–100°C for sulfonation) and stoichiometric ratios of reagents. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical parameters (e.g., solvent polarity, catalyst loading) to maximize yield .
Q. Q2. How is the structural integrity of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine validated post-synthesis?
Answer: Structural validation employs spectroscopic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at C5/C6, methylsulfanyl at C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles for unambiguous confirmation .
Advanced Research Questions
Q. Q3. How can computational methods streamline the optimization of this compound’s synthesis?
Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energetically favorable conditions . For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. Machine learning (ML) models trained on reaction databases can recommend solvent systems or catalysts, improving regioselectivity in substitutions .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in bioactivity (e.g., IC values) often arise from assay variability (e.g., cell line differences, solvent effects). A robust approach includes:
- Meta-analysis : Pool data from multiple studies, applying statistical weighting to account for methodological biases .
- Standardized Assays : Use validated protocols (e.g., NIH/EPA guidelines) for consistency .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate key pharmacophores .
Q. Q5. How can heterogeneous catalysis improve the scalability of its synthesis?
Answer: Heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) enhance reaction efficiency by enabling easier catalyst recovery and reuse. For example, palladium-on-carbon (Pd/C) facilitates Suzuki couplings in pyrazine functionalization, while minimizing metal leaching. Membrane technologies (e.g., nanofiltration) can further purify intermediates, aligning with CRDC subclass RDF2050104 .
Q. Q6. What experimental designs are optimal for studying its degradation under environmental conditions?
Answer: Advanced DoE frameworks, such as response surface methodology (RSM), model degradation kinetics under variables like pH, temperature, and UV exposure. Gas chromatography-mass spectrometry (GC-MS) tracks degradation byproducts, while computational tools (e.g., EPI Suite) predict environmental persistence .
Q. Q7. How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?
Answer: The methyl groups at C5/C6 introduce steric hindrance, potentially slowing electrophilic attacks at adjacent positions. Conversely, the methylsulfanyl group at C3 is electron-withdrawing, activating the pyrazine ring for nucleophilic substitution. Hammett constants (σ) and frontier molecular orbital (FMO) analysis quantify these effects, guiding reagent selection (e.g., Buchwald-Hartwig amination vs. Ullmann coupling) .
Methodological Challenges
Q. Q8. What techniques mitigate byproduct formation during N-amination reactions?
Answer: Byproducts (e.g., over-aminated derivatives) arise from poor regiocontrol. Strategies include:
Q. Q9. How can interdisciplinary approaches enhance its application in medicinal chemistry?
Answer: Integrate:
- Cheminformatics : Virtual screening against target proteins (e.g., kinases) prioritizes synthetic targets .
- Biophysical Assays : Surface plasmon resonance (SPR) measures binding kinetics to receptors.
- Toxicogenomics : RNA-seq identifies off-target effects in cell models .
Data Management and Reproducibility
Q. Q10. What frameworks ensure data integrity in multi-institutional studies of this compound?
Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
